2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features. Its molecular formula is , and it has a molecular weight of approximately 392.19 g/mol.
This compound can be sourced from various chemical suppliers and manufacturers specializing in organic and medicinal chemistry. It is often produced in laboratory settings or synthesized for research purposes.
The compound is classified under the following categories:
The synthesis of 2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reagents and conditions (such as temperature, solvent choice, and reaction time) are critical for optimizing yield and purity.
CC(=O)N1C(=N)N(C(=O)C(C(F)(F)Cl)=C(C(Cl)=C)C=C)C=N
This notation provides a compact representation of the compound's structure that can be used in computational chemistry applications.
The compound can participate in various chemical reactions due to its functional groups. Some notable reactions include:
Technical details such as reaction conditions (temperature, solvent system) are crucial for achieving desired products.
The mechanism of action for this compound largely depends on its interactions with biological targets. Triazoles are known to inhibit enzymes involved in fungal sterol biosynthesis, making them valuable in antifungal therapies. The specific mechanism may involve:
Data from pharmacological studies would provide insights into its efficacy and specificity against various pathogens.
Relevant data from analytical techniques such as NMR spectroscopy and mass spectrometry would provide further insights into these properties.
The primary applications of 2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one include:
The ongoing research into this compound may reveal additional applications across various scientific fields.
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5